Mno)aceanthrylenedibenz(j
Description
The compound "Mno)aceanthrylenedibenz(j" (systematically named dibenz[j,mno]aceanthrylene) is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. Its structure consists of an aceanthrylene core (a tricyclic framework) fused with two benzene rings at specific positions (denoted by j and mno in IUPAC nomenclature) . This arrangement confers unique electronic and structural properties, making it relevant in materials science and organic electronics. Derivatives of this compound, such as methyl-substituted variants, have been synthesized to modulate solubility and reactivity .
Key structural features include:
Properties
CAS No. |
189-75-3 |
|---|---|
Molecular Formula |
C22H12 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.09,21.012,20.014,19]docosa-1(21),2,4,6,8,10,12,14,16,18(22),19-undecaene |
InChI |
InChI=1S/C22H12/c1-2-7-18-13(4-1)10-16-8-9-17-11-14-5-3-6-15-12-19(18)21(16)22(17)20(14)15/h1-12H |
InChI Key |
XXDHLNOLHOLOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC6=CC2=C3C4=C65 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) Acephenanthrylene (4,5-Dihydroacephenanthrylene)
- Structure: A tricyclic PAH with a partially saturated ring (4,5-dihydro), reducing planarity compared to dibenz[j,mno]aceanthrylene .
- Molecular Formula : C16H12.
- Properties : Lower thermal stability due to reduced aromaticity; used in studies of hydrogenation effects on PAHs .
(b) Dibenzo[j,l]fluoranthene
- Structure : A five-ring PAH with fused benzene and fluoranthene units.
- Molecular Formula : C24H14 .
- Properties: Higher molecular weight and broader UV-Vis absorption than dibenz[j,mno]aceanthrylene, suitable for photovoltaic applications .
(c) 3,13,23-Trihydroxy-benzoacephenanthrylene
- Structure : A hydroxylated derivative of acephenanthrylene with three -OH groups .
- Molecular Formula : C30H18O3.
Physicochemical Properties
| Property | Dibenz[j,mno]aceanthrylene | Acephenanthrylene | Dibenzo[j,l]fluoranthene |
|---|---|---|---|
| Molecular Weight | 290.36 g/mol | 204.27 g/mol | 302.37 g/mol |
| Melting Point | Not reported | ~250°C (decomposes) | >300°C (decomposes) |
| Aromatic Rings | 5 | 3 | 5 |
| Conjugation Length | Extended π-system | Limited | Extended π-system |
| Applications | Optoelectronics | Model PAH studies | Photovoltaics |
Key Observations :
- Dibenz[j,mno]aceanthrylene and dibenzo[j,l]fluoranthene share similar conjugation lengths but differ in molecular symmetry, affecting their electronic spectra .
- Hydroxylated derivatives (e.g., 3,13,23-trihydroxy-benzoacephenanthrylene) exhibit improved processability but reduced thermal stability compared to non-polar PAHs .
Functional Performance in Materials
- Electron Mobility: Dibenz[j,mno]aceanthrylene shows moderate hole-transport properties, outperforming acephenanthrylene but lagging behind fluoranthene derivatives .
- Stability : Fluoranthene-based PAHs exhibit superior thermal stability (>300°C) due to rigid fused-ring systems .
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